molecular formula C52H86O22 B1214110 2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol CAS No. 60478-70-8

2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No.: B1214110
CAS No.: 60478-70-8
M. Wt: 1063.2 g/mol
InChI Key: HSSJYSJXBOCKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl protodioscin (NSC-698790; Smilax saponin B): is a furostanol bisglycoside with notable antitumor properties. It is derived from plants and has been shown to reduce cell proliferation and induce cell cycle arrest . This compound is primarily used in scientific research due to its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: : Methyl protodioscin can be synthesized through various chemical processes. The synthesis involves the use of specific reagents and conditions to achieve the desired purity and yield. The compound is typically prepared in solid form and can be dissolved in solvents like DMSO and water for experimental use .

Industrial Production Methods: : Industrial production of methyl protodioscin involves large-scale extraction from plant sources, followed by purification processes to ensure high purity. The compound is stored at low temperatures to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions: : Methyl protodioscin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: : The major products formed from these reactions include derivatives of methyl protodioscin with enhanced or modified biological activities.

Scientific Research Applications

Chemistry: : In chemistry, methyl protodioscin is used to study its chemical properties and reactions. Researchers explore its potential as a precursor for synthesizing other biologically active compounds .

Biology: : In biological research, methyl protodioscin is studied for its effects on cell proliferation, apoptosis, and cell cycle regulation. It has shown significant growth inhibitory effects in various cancer cell lines .

Medicine: : In medicine, methyl protodioscin is investigated for its potential therapeutic applications, particularly in cancer treatment. Its ability to induce apoptosis and cell cycle arrest makes it a promising candidate for anticancer therapies .

Industry: : In the industry, methyl protodioscin is used in the development of new drugs and therapeutic agents. Its unique properties make it valuable for pharmaceutical research and development .

Mechanism of Action

Methyl protodioscin exerts its effects through several molecular targets and pathways. It induces apoptosis by reducing mitochondrial membrane potential, releasing mitochondrial cytochrome c to the cytosol, and activating caspase-3. Additionally, it downregulates Bcl-2 and p-Bad while upregulating Bax . These actions lead to cell cycle arrest and apoptosis in cancer cells.

Properties

IUPAC Name

2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H86O22/c1-21(20-66-46-40(61)39(60)36(57)31(18-53)70-46)10-15-52(65-7)22(2)33-30(74-52)17-29-27-9-8-25-16-26(11-13-50(25,5)28(27)12-14-51(29,33)6)69-49-45(73-48-42(63)38(59)35(56)24(4)68-48)43(64)44(32(19-54)71-49)72-47-41(62)37(58)34(55)23(3)67-47/h8,21-24,26-49,53-64H,9-20H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSJYSJXBOCKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H86O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1063.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60478-70-8
Record name Yamogenintetroside B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033674
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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